molecular formula C13H14N2O3S2 B2593534 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide CAS No. 1207055-36-4

3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide

Cat. No.: B2593534
CAS No.: 1207055-36-4
M. Wt: 310.39
InChI Key: HGUJWQULPAJSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide is a synthetic small molecule featuring a benzenesulfonyl group linked to a 3-methylthiazole amine via a propanamide spacer. This structure combines a sulfonamide "warhead" known for its strong zinc-binding affinity with a thiazole heterocycle, a privileged scaffold in medicinal chemistry . The benzenesulfonamide moiety is a common feature in inhibitors of metalloenzymes like carbonic anhydrases , suggesting potential research applications in modulating the activity of these enzymes, which are fundamental to pH regulation and are implicated in various disorders . The 3-methylthiazole ring is a versatile heterocycle that contributes to the molecule's pharmacokinetic profile and is frequently found in compounds with diverse biological activities, making it a valuable scaffold for probe development . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for other ion channels, such as the Zinc-Activated Channel (ZAC), indicating that this chemotype is a valuable tool for neuropharmacological research . This compound is provided as a high-purity chemical tool for basic research, including but not limited to enzyme inhibition assays, receptor binding studies, and as a building block in medicinal chemistry for the synthesis of more complex molecules. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10-9-13(19-15-10)14-12(16)7-8-20(17,18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJWQULPAJSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where a benzene derivative reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Propanamide Moiety: The propanamide group can be formed through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzenesulfonyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, such compounds may be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared below with analogous molecules based on structural and functional group similarities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield (if reported)
3-(Benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide Propanamide Benzenesulfonyl, 3-methyl-thiazole Not explicitly reported N/A
3-(4-Butoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (17b) Cephalosporin-propanamide hybrid 4-Butoxyphenyl, oxadiazole, thiazole Anti-mycobacterial (non-replicating M. tuberculosis) 2%
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole-carbamate Phenylacetyl, ethyl carbamate Not explicitly reported N/A

Functional Group Analysis

Sulfonamide vs. Compound 17b incorporates a 1,2,4-oxadiazole ring, known for enhancing metabolic stability and bioavailability, whereas the thiazole in the target compound may offer distinct hydrogen-bonding interactions .

Thiazole vs. Triazole :

  • The 3-methyl-thiazole in the target compound contrasts with the triazole in compound 3 . Thiazoles are less polar than triazoles, which could influence membrane permeability. Triazoles, however, often exhibit stronger metal-coordination properties.

Synthesis Challenges :

  • Compound 17b ’s low yield (2%) highlights synthetic difficulties in coupling bulky substituents to cephalosporin cores. The target compound’s benzenesulfonyl group might simplify synthesis due to established sulfonylation protocols.

Biological Activity

3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H14_{14}N2_{2}O2_{2}S. The thiazole moiety is known for its diverse biological activities, making compounds containing this structure valuable in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds with similar thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50_{50} (µM) Mechanism
Compound AA5496.26 ± 0.33Apoptosis induction
Compound BHCC82720.46 ± 8.63Cell cycle arrest

These findings suggest that this compound may exhibit similar anticancer properties due to the presence of the thiazole ring, which has been associated with enhanced activity against multiple cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL

The structure-activity relationship (SAR) analysis suggests that substituents on the thiazole ring can enhance antibacterial efficacy, potentially making this compound a candidate for further development as an antibiotic .

Anticonvulsant Activity

Thiazole-containing compounds have been noted for their anticonvulsant effects in various studies. For example, certain thiazole derivatives have shown promising results in reducing seizure activity in animal models.

Compound Model Effective Dose (mg/kg)
Compound CPTZ-induced seizures< 20
Compound DMES model< 15

The efficacy observed in these models indicates that this compound could potentially serve as an anticonvulsant agent .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives similar to this compound. These derivatives were tested against various cancer cell lines and displayed IC50_{50} values comparable to established chemotherapeutic agents. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(benzenesulfonyl)-N-(3-methyl-1,2-thiazol-5-yl)propanamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or coupling of thioamide intermediates .
  • Step 2 : Introduction of the benzenesulfonyl group through sulfonylation under anhydrous conditions (e.g., using benzenesulfonyl chloride in dichloromethane with triethylamine as a base) .
  • Step 3 : Propanamide linkage via nucleophilic acyl substitution, often employing coupling agents like EDCI/HOBt .
  • Characterization : Intermediates and final products are validated using 1H^1H-NMR, 13C^{13}C-NMR, HRMS, and FTIR. For example, sulfonamide protons resonate at δ 7.5–8.1 ppm in 1H^1H-NMR, while the thiazole C-S bond is confirmed via FTIR peaks at 680–720 cm1^{-1} .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for resolving ambiguities?

  • Methodological Answer :

  • X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
  • Mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 377.08 for C16_{16}H15_{15}N2_2O3_3S2_2) .
  • 2D-NMR (COSY, HSQC) resolves overlapping signals, particularly for aromatic protons and sulfonamide NH groups .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like Factor Xa (FXa) using chromogenic substrates (e.g., S-2222) to measure IC50_{50}, given structural similarity to anticoagulant scaffolds .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli due to thiazole’s known bioactivity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during sulfonylation?

  • Methodological Answer :

  • Solvent selection : Dichloromethane or THF minimizes side reactions compared to polar solvents .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent over-reaction .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from EtOH/H2_2O (7:3) to isolate pure sulfonamide derivatives (>95% purity) .

Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4 for FXa assays) and cell lines .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Replicate experiments : Perform triplicate runs with blinded samples to reduce bias .

Q. What structural modifications enhance target selectivity in SAR studies?

  • Methodological Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzene ring to improve FXa binding affinity .
  • Vary the thiazole moiety : Replace 3-methyl with 4-fluorophenyl to assess steric/electronic effects on antimicrobial activity .
  • Propanamide chain alteration : Substitute with cyclopropane to evaluate conformational rigidity’s impact on cytotoxicity .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Methodological Answer :

  • Degradation pathways : Hydrolysis of the sulfonamide bond under acidic/basic conditions .
  • Storage recommendations : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability monitoring : Use HPLC-UV (λ = 254 nm) quarterly to track purity decline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.